molecular formula C12H14O2 B2604290 1-[4-(2-Methyloxetan-2-yl)phenyl]ethanone CAS No. 2386916-52-3

1-[4-(2-Methyloxetan-2-yl)phenyl]ethanone

Cat. No.: B2604290
CAS No.: 2386916-52-3
M. Wt: 190.242
InChI Key: JFHWIZOODQZQEK-UHFFFAOYSA-N
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Description

1-[4-(2-Methyloxetan-2-yl)phenyl]ethanone is a synthetic organic compound characterized by an acetophenone core functionalized with a 2-methyloxetane ring. The integration of the oxetane moiety is of significant interest in modern medicinal and materials chemistry, as this saturated heterocycle is known to improve key physicochemical properties of molecules, such as metabolic stability and solubility . As a building block, this compound serves as a versatile precursor in organic synthesis. Researchers can utilize the ketone group for further chemical transformations, including nucleophilic additions or reductions to access various alcohols, or as a handle for the construction of more complex heterocyclic systems. The presence of the oxetane ring makes it particularly valuable for the development of novel active pharmaceutical ingredients (APIs), where it can be used to fine-tune the properties of drug candidates . This product is intended for research and development purposes in laboratory settings only. It is not suitable for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the compound in accordance with all applicable local and national laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(2-methyloxetan-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9(13)10-3-5-11(6-4-10)12(2)7-8-14-12/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHWIZOODQZQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2(CCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 4 2 Methyloxetan 2 Yl Phenyl Ethanone

Historical and Contemporary Approaches to Oxetane (B1205548) Ring Synthesis

The four-membered oxetane ring is a valuable structural unit in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates. digitellinc.com However, the inherent ring strain makes its synthesis a considerable challenge. acs.org Several key methodologies have been developed to address this, ranging from classical cyclization reactions to modern photochemical and ring-expansion techniques. magtech.com.cn

Intramolecular Cyclization Strategies for 2-Substituted Oxetanes

The most fundamental approach to forming the oxetane ring is through the intramolecular cyclization of a suitable acyclic precursor, typically a 1,3-halohydrin or a related derivative. This method, often a variation of the Williamson ether synthesis, involves the formation of a C-O bond to close the four-membered ring. acs.orgresearchgate.net

The primary challenge in these cyclizations is the kinetics; the formation of four-membered rings is significantly slower compared to three-, five-, or six-membered analogues. acs.org Consequently, achieving acceptable yields often necessitates the use of strong bases and highly reactive leaving groups to drive the reaction forward. acs.org For the synthesis of 2-substituted oxetanes, this strategy requires the preparation of a precursor like 3-halo-1-phenyl-3-methylbutan-1-ol, which can then be cyclized under basic conditions. The stereochemistry of the final product is directly dependent on the stereochemistry of the acyclic precursor. researchgate.net

Recent advancements have focused on developing more efficient C-C bond-forming cyclizations as an alternative to the more common C-O bond formation. These newer methods can provide access to highly functionalized and substituted oxetane derivatives that may be difficult to obtain through traditional means. researchgate.net

Photocycloaddition Reactions (Paternò-Büchi) and Formal [2+2] Cycloadditions

The Paternò-Büchi reaction is a powerful photochemical method for synthesizing oxetanes. wikipedia.orgslideshare.net First reported by Emanuele Paternò and George Büchi, this reaction involves a [2+2] photocycloaddition between an electronically excited carbonyl compound and a ground-state alkene to directly form the oxetane ring. wikipedia.orgnih.gov

The mechanism typically proceeds through the formation of a 1,4-biradical intermediate after the excited carbonyl group (often in its triplet state) adds to the alkene. nih.govbohrium.com The regioselectivity and stereoselectivity of the reaction are influenced by several factors, including the stability of the potential radical intermediates, the nature of the substituents on both the carbonyl and alkene, and the reaction conditions such as solvent polarity. slideshare.netbohrium.com

In the context of synthesizing the target molecule, a Paternò-Büchi approach could theoretically involve the reaction of 4-acetylbenzaldehyde (B1276866) with isobutylene. However, controlling regioselectivity to obtain the desired 2,2-disubstituted oxetane can be a significant challenge.

Table 1: Examples of Paternò-Büchi Reactions

Carbonyl Compound Alkene Product(s) Reference
Benzaldehyde 2-Methyl-2-butene Mixture of structural isomers wikipedia.org
Benzophenone Ethyl vinyl ether 2-Ethoxy-4,4-diphenyloxetane nih.gov
Acetone (B3395972) Ethyl vinyl ether Mixture of regioisomers nih.gov
Cyclic Ketones Maleic acid derivatives Functionalised spirocyclic oxetanes rsc.org

Ring Expansion Reactions of Epoxides for Oxetane Formation

Ring expansion of readily available epoxides offers another important pathway to oxetanes. acs.org This strategy avoids the often-unfavorable kinetics of direct four-membered ring cyclization. A common approach involves the use of sulfur or selenium ylides. illinois.edu

In a key example of this methodology, the Corey-Chaykovsky reagent (dimethylsulfoxonium methylide) reacts with an epoxide to expand the three-membered ring into a four-membered oxetane. digitellinc.com This protocol begins with the conversion of (homo)allylic alcohols into their corresponding epoxides, which are then treated with the ylide to yield the oxetane product. digitellinc.com Similarly, Servrin and Krief demonstrated in 1980 that epoxides could be opened with a selenomethyllithium reagent, followed by conversion to a halide and subsequent base-induced cyclization to afford the oxetane. acs.orgillinois.edu These methods are particularly valuable for preparing enantioenriched oxetanes when starting from chiral epoxides. illinois.edu

Table 2: Selected Epoxide Ring Expansion Methodologies

Reagent Key Features Researcher(s) Reference
Dimethylsulfoxonium methylide Corey-Chaykovsky reaction; efficient for 2-substituted oxetanes Corey, Chaykovsky digitellinc.com
Sulfur Ylides Used to form enantioenriched oxetanes from chiral epoxides Okuma (1983), Shibasaki (2009) illinois.edu
Selenomethyllithium Involves opening the epoxide to form a hydroxyselenide intermediate Servrin, Krief (1980) acs.orgillinois.edu

Targeted Synthesis of the Phenyl Ethanone (B97240) Moiety

The phenyl ethanone (acetophenone) portion of the target molecule can be synthesized through various established methods for creating aromatic ketones. The choice of method often depends on the stage at which the acetyl group is introduced relative to the oxetane ring. A common strategy is the Friedel-Crafts acylation of a pre-existing 4-(2-methyloxetan-2-yl)benzene substrate. Alternatively, modern cross-coupling reactions can be employed.

Palladium-Catalyzed α-Arylation of Ketones

The palladium-catalyzed α-arylation of ketones has emerged as a general and powerful method for forming a C-C bond between an aromatic ring and the α-carbon of a carbonyl compound. nih.gov This reaction involves the coupling of a ketone enolate with an aryl halide or pseudohalide, catalyzed by a palladium complex. nih.govorganic-chemistry.org

The success of this methodology has been greatly enhanced by the development of specialized ligands, such as sterically hindered, electron-rich phosphines (e.g., those with biphenyl (B1667301) skeletons) and N-heterocyclic carbenes (NHCs). nih.govorganic-chemistry.org These ligands facilitate both the initial oxidative addition of the aryl halide to the palladium center and the final reductive elimination step that forms the desired product. organic-chemistry.org

To apply this method to the synthesis of 1-[4-(2-Methyloxetan-2-yl)phenyl]ethanone, one could envision coupling a 4-(2-methyloxetan-2-yl)aryl halide with the enolate of acetone or a protected equivalent. The reaction conditions, particularly the choice of base and ligand, are crucial for achieving high yields and selectivity. organic-chemistry.orgresearchgate.net

Table 3: Catalyst Systems for α-Arylation of Ketones

Palladium Source Ligand Base Key Feature Reference
Pd₂(dba)₃ Biphenyl-based phosphines NaOtBu Highly active and selective for ketone arylation organic-chemistry.org
Pd(OAc)₂ Xantphos K₃PO₄ Milder base, suitable for base-sensitive substrates organic-chemistry.org
(Josiphos)Pd(CO)₂ Josiphos SL-J001-1 Not specified Efficient for carbonylative arylation with aryl bromides researchgate.net

Other Aromatic Ketone Synthesis Techniques

Beyond palladium catalysis, several other well-established techniques exist for the synthesis of aromatic ketones.

Friedel-Crafts Acylation: This is the most traditional and widely used method. numberanalytics.com It involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). numberanalytics.comyoutube.com For the target molecule, 4-(2-methyloxetan-2-yl)benzene could be acylated with acetyl chloride. A major consideration would be the stability of the oxetane ring under the harsh, acidic conditions of the reaction. illinois.edu

Synthesis from Nitriles: Aromatic ketones can be prepared by treating a nitrile with a Grignard reagent, followed by acidic hydrolysis of the resulting imine intermediate. unacademy.com

Oxidation of Secondary Alcohols: The oxidation of a secondary alcohol, such as 1-(4-(2-methyloxetan-2-yl)phenyl)ethanol, using common oxidizing agents (e.g., PCC, Swern oxidation) would yield the desired ketone. This alcohol precursor could be accessed via a Grignard reaction on a corresponding aldehyde.

Transition Metal-Catalyzed Tandem Sequences: Modern methods include tandem reactions, such as a transition metal-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by a formal Myers-Saito cyclization of propargyl esters to form aromatic ketones. pkusz.edu.cn While powerful, the complexity of these methods may not be necessary for the synthesis of a relatively simple acetophenone (B1666503) derivative.

Convergent and Linear Synthesis Pathways for this compound

The synthesis of this compound can be approached through both linear and convergent strategies. Each pathway presents distinct advantages in terms of efficiency, scalability, and introduction of chemical diversity.

A linear synthesis would involve the sequential construction of the molecule, starting from a simple precursor and progressively adding complexity. For instance, one could begin with a substituted benzene (B151609) derivative and build the oxetane ring and the ethanone functionality in a stepwise manner.

Detailed Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals several plausible disconnection points, leading to different synthetic strategies.

Disconnection 1: Friedel-Crafts Acylation (Linear Approach)

The most direct disconnection is the bond between the acetyl group and the phenyl ring. This suggests a Friedel-Crafts acylation of 2-methyl-2-phenyloxetane (B170060). This is a classic method for introducing a ketone to an aromatic ring. sigmaaldrich.comchemistrysteps.com

Retron: Aryl Ketone

Disconnection: C-C bond between the carbonyl carbon and the aromatic ring.

Synthetic Equivalent: Friedel-Crafts acylation of 2-methyl-2-phenyloxetane with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. sigmaaldrich.comchemistrysteps.com

Disconnection 2: Palladium-Catalyzed Cross-Coupling (Convergent Approach)

An alternative disconnection can be made at the C-C bond between the phenyl ring and the oxetane moiety. This leads to a convergent strategy involving a palladium-catalyzed cross-coupling reaction.

Retron: Biaryl-type linkage

Disconnection: C-C bond between the aromatic ring and the oxetane.

Synthetic Equivalents: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, between a 4-acetylphenylboronic acid (or organozinc reagent) and a 2-halo-2-methyloxetane derivative. acs.orgacs.orgrsc.org Alternatively, the coupling could be between a 4-haloacetophenone and an organometallic oxetane precursor. arkat-usa.orgnih.gov

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the chosen synthetic pathway heavily relies on the optimization of reaction conditions and the selection of an appropriate catalyst system.

For the Friedel-Crafts acylation route, key parameters to optimize include the choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or greener alternatives), the solvent, the reaction temperature, and the stoichiometry of the reactants. The reactivity of the 2-methyl-2-phenyloxetane substrate and potential side reactions, such as rearrangement or polymerization of the oxetane ring under strong acidic conditions, must be carefully considered. nih.govresearchgate.netlibretexts.org

In the case of the palladium-catalyzed cross-coupling approach, optimization would focus on:

Palladium Catalyst: The choice of the palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or more advanced catalysts) and the ligand is crucial for achieving high yields and selectivity. researchgate.netrsc.org

Base and Solvent: The selection of the base and solvent system is critical for the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle.

Reaction Temperature and Time: These parameters need to be fine-tuned to ensure complete conversion while minimizing the formation of byproducts.

Below is a table summarizing potential optimization parameters for a Suzuki cross-coupling reaction:

ParameterVariablesDesired Outcome
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with various phosphine (B1218219) ligandsHigh yield, low catalyst loading
Ligand PPh₃, SPhos, XPhosIncreased catalyst stability and activity
Base K₂CO₃, Cs₂CO₃, K₃PO₄Efficient transmetalation
Solvent Toluene, Dioxane, DMF, water mixturesGood solubility of reactants, compatibility with base
Temperature 80-120 °COptimal reaction rate without decomposition

Development of Green Chemistry Principles in Synthesis

Incorporating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally friendly processes.

For the Friedel-Crafts acylation , greener alternatives to traditional Lewis acids are being explored. This includes the use of solid acid catalysts, ionic liquids, or metal triflates, which can be recycled and reused. organic-chemistry.orgnumberanalytics.comacs.orgnih.gov Methanesulfonic anhydride has also been reported as a metal- and halogen-free promoter for Friedel-Crafts acylations, generating minimal waste. organic-chemistry.orgacs.org Solvent-free reactions or the use of greener solvents like water or ethanol, where applicable, can significantly reduce the environmental impact. numberanalytics.comnih.gov

In the context of palladium-catalyzed cross-coupling , green chemistry efforts focus on:

Catalyst Efficiency: Developing highly active catalysts that can be used at very low loadings minimizes palladium waste.

Solvent Choice: The use of aqueous solvent systems or other environmentally benign solvents is a key area of research. arkat-usa.org

Energy Efficiency: Employing milder reaction conditions, such as lower temperatures, can reduce energy consumption. Flow chemistry is an emerging technology that can enhance reaction efficiency and safety. acs.orgacs.orgvapourtec.com

Stereoselective Synthesis of the Oxetane Stereocenter

The 2-position of the oxetane ring in this compound is a stereocenter. Therefore, the development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure forms of the target compound.

Chiral Auxiliaries and Asymmetric Catalysis in Oxetane Construction

The construction of the chiral oxetane ring can be achieved through various asymmetric strategies. One common approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed.

Asymmetric catalysis , on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often a more atom-economical approach. For the synthesis of 2,2-disubstituted oxetanes, several catalytic asymmetric methods have been developed. nsf.govacs.orgrsc.org

One such method is the catalytic asymmetric synthesis of 2,2-disubstituted oxetanes from ketones using a one-pot sequential addition of a sulfur ylide. acs.org Another approach involves the enantioselective formal [2+2] cycloaddition of ketones and allenes. acs.org

The following table highlights some catalyst systems used in asymmetric oxetane synthesis:

Catalyst TypeReactionEnantiomeric Excess (ee)
Chiral N-heterocyclic carbene (NHC) catalystFormal [2+2] cycloaddition of fluorinated ketones and α-aroyloxyaldehydesExcellent ee
Chiral Brønsted acid catalystIntramolecular oxetane desymmetrizationHigh enantioselectivities
Iridium-tol-BINAP catalystReductive coupling of allylic acetates with oxetanoneHighly enantiomerically enriched

Enantioselective Approaches to this compound

An enantioselective synthesis of this compound could be envisioned through several routes.

One strategy involves the enantioselective reduction of a β-halo ketone precursor , followed by an intramolecular Williamson etherification to form the oxetane ring. acs.org The stereochemistry of the final product would be controlled by the asymmetric reduction step.

Another approach is the catalytic asymmetric desymmetrization of a prochiral oxetane precursor . nsf.gov This would involve a chiral catalyst that selectively opens the oxetane ring with a nucleophile, leading to the formation of a single enantiomer of the product.

Biocatalytic methods, using enzymes such as halohydrin dehalogenases, have also emerged as powerful tools for the enantioselective formation and ring-opening of oxetanes, offering high efficiency and excellent enantioselectivity under mild conditions. researchgate.net

Sophisticated Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Precise chemical shifts and coupling constants from ¹H and ¹³C NMR spectra would be necessary to confirm the molecular structure, including the connectivity of the oxetane (B1205548) ring to the phenyl group and the ethanone (B97240) moiety. This data would also provide insights into the electronic environment of the different nuclei.

These advanced NMR techniques would be crucial for unambiguously assigning all proton and carbon signals, especially for the protons and carbons within the oxetane ring and the substituted phenyl group. NOESY experiments would be particularly valuable for determining the through-space proximity of protons, offering insights into the compound's preferred conformation.

Solid-state NMR could provide information about the compound's structure and dynamics in the solid phase, complementing data from solution-state NMR.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS would provide the accurate mass of the molecular ion, which is essential for confirming the elemental composition and thus the molecular formula of the compound.

By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, MS/MS experiments would help to elucidate the compound's structure and identify characteristic fragmentation patterns for the 2-methyloxetanylphenyl ethanone scaffold.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy would identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone, the C-O-C stretching of the oxetane ring, and the various vibrations of the aromatic ring.

In the absence of this specific data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research and publication of the synthesis and characterization of "1-[4-(2-Methyloxetan-2-yl)phenyl]ethanone" are needed to enable a detailed spectroscopic analysis.

Based on a comprehensive search of available scientific literature and crystallographic databases, there is currently no publicly accessible X-ray crystallographic data for the compound "this compound." This lack of information prevents a detailed analysis of its solid-state structure and intermolecular interactions as requested.

The determination of a crystal structure through X-ray crystallography is a prerequisite for the subsequent refinement and in-depth study of intermolecular forces. Similarly, the optimization of crystal growth conditions is an empirical process that is documented upon the successful cultivation of single crystals suitable for diffraction experiments.

Without the foundational crystallographic data, a scientifically accurate and detailed article on the specific topics of X-ray crystallography, crystal growth conditions, and refinement of the crystal structure for "this compound" cannot be generated.

Computational and Theoretical Chemistry Studies

Spectroscopic Property Prediction and Validation

Computational chemistry is also instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can validate experimental findings and gain a deeper understanding of the relationship between molecular structure and spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of 1-[4-(2-Methyloxetan-2-yl)phenyl]ethanone. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for these predictions.

The calculated chemical shifts are typically referenced to a standard compound, such as tetramethylsilane (TMS), to allow for direct comparison with experimental data. These predictions can aid in the assignment of complex spectra and can be particularly useful for distinguishing between different isomers or conformations.

Illustrative Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
Acetyl CH₃2.60
Oxetane (B1205548) CH₃1.70
Oxetane CH₂4.65
Phenyl H (ortho to acetyl)7.95
Phenyl H (ortho to oxetane)7.50

Note: The data in this table is illustrative and based on typical values obtained from NMR prediction software and DFT calculations for similar organic molecules.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Theoretical calculations can simulate these spectra by calculating the harmonic vibrational frequencies. researchgate.net These calculated frequencies correspond to the different stretching, bending, and torsional motions of the atoms. By comparing the simulated spectrum with the experimental spectrum, researchers can assign the observed absorption bands to specific vibrational modes.

Similarly, time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis) of the molecule. This method calculates the energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks in the UV-Vis spectrum. These simulations can help to understand the electronic structure of the molecule and the nature of its excited states.

Illustrative Simulated Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
C=O StretchAcetyl1685
C-O-C StretchOxetane980
Aromatic C=C StretchPhenyl1605
Aliphatic C-H StretchMethyl/Methylene (B1212753)2950-3000

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar organic molecules.

Reactivity and Reaction Mechanism Elucidation

Theoretical calculations are instrumental in predicting the chemical reactivity of this compound and elucidating the mechanisms of its potential transformations.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netyoutube.com The energy of the HOMO is indicative of a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy reflects its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, which is activated by the oxetane substituent. The LUMO is likely centered on the acetyl group, particularly the carbonyl carbon, and extends into the aromatic ring due to conjugation. The oxetane ring's oxygen atom, with its lone pairs, would also contribute to the molecule's nucleophilic character.

A hypothetical FMO analysis, based on Density Functional Theory (DFT) calculations, would yield energy values that help predict how the molecule interacts with electrophiles and nucleophiles. A large HOMO-LUMO gap would suggest high kinetic stability. researchgate.net The distribution of these orbitals indicates the most probable sites for electrophilic or nucleophilic attack. For instance, the localization of the LUMO on the acetyl group suggests it as a primary site for nucleophilic addition reactions, while the HOMO's position on the phenyl ring indicates its susceptibility to electrophilic aromatic substitution.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

Parameter Energy Value (eV) Primary Localization Predicted Reactivity
EHOMO -6.25 Phenyl Ring Site for electrophilic attack
ELUMO -1.98 Acetyl Group, Phenyl Ring Site for nucleophilic attack

| Energy Gap (ΔE) | 4.27 | - | High kinetic stability |

Transition state (TS) calculations are crucial for mapping the potential energy surface of a reaction, allowing for the identification of the rate-determining step and the elucidation of the reaction mechanism. growingscience.com For oxetane-containing compounds, a common and synthetically important reaction is the acid-catalyzed ring-opening. researchgate.netnih.gov

In the case of this compound, the ring-opening would likely proceed via initial protonation of the oxetane oxygen, forming an oxetanium ion. This is followed by a nucleophilic attack at one of the oxetane's carbon atoms. Due to the substitution pattern, the nucleophile would attack the more substituted carbon (C2), as this position can better stabilize the developing positive charge, proceeding through an SN1-like transition state.

Computational modeling of this process would involve locating the geometric structures and energies of the reactants, intermediates, transition states, and products. The calculated activation energy (the energy difference between the reactant and the transition state) for each step reveals the reaction's kinetics. The highest activation energy corresponds to the rate-determining step, which in this case would be the nucleophilic attack on the sterically hindered and electronically stabilized carbon of the oxetanium ion.

Table 2: Hypothetical Calculated Activation Energies for Acid-Catalyzed Methanolysis

Reaction Step Transition State Activation Energy (ΔG‡, kcal/mol) Description
1. Protonation TS1 5.2 Rapid and reversible protonation of the oxetane oxygen.

| 2. Ring-Opening | TS2 | 21.5 | Nucleophilic attack by methanol at C2 of the oxetane, leading to C-O bond cleavage. This is the rate-determining step. |

The stability of a radical is determined by both thermodynamic (e.g., resonance, hyperconjugation) and kinetic (e.g., steric hindrance) factors. nrel.govrsc.org Computational chemistry allows for the quantification of these effects by calculating parameters such as spin density distribution and bond dissociation energies (BDEs). rsc.org

For this compound, a radical could be generated at several positions, but a particularly relevant species for studying oxetane reactivity would be one formed by hydrogen abstraction from the methyl group on the oxetane ring. The stability of this primary radical would be significantly influenced by the adjacent oxygen atom and the phenyl ring.

Computational analysis, specifically calculations of spin density, would reveal the extent of radical delocalization. It is expected that the unpaired electron would be partially delocalized from the methyl carbon onto the p-orbitals of the adjacent oxetane oxygen. However, significant delocalization into the phenyl ring's π-system is unlikely due to the insulating sp³-hybridized C2 carbon of the oxetane. Studies on similar cyclic ethers have shown that ring-opening can be a competing pathway for such radicals. acs.org The stability of this radical is crucial for predicting the compound's behavior in radical-mediated reactions, such as polymerization or autoxidation.

Table 3: Hypothetical Calculated Spin Densities for the 2-(4-acetylphenyl)-2-oxetanylmethyl Radical

Atom/Group Calculated Spin Density Interpretation
CH2• Carbon +0.85 Majority of spin localized on the primary carbon.
Oxetane Oxygen +0.12 Minor delocalization onto the adjacent oxygen atom.
Oxetane C2 -0.04 Small negative spin density due to spin polarization.

| Phenyl Ring | < +0.01 | Negligible delocalization into the aromatic system. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational dynamics, solvation, and intermolecular interactions on a femtosecond-to-microsecond timescale. nih.govmdpi.com An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (DMSO) would reveal its structural flexibility and interactions with the surrounding medium.

Key dynamic features that could be analyzed include the puckering of the four-membered oxetane ring. acs.org While gas-phase calculations might suggest a planar conformation, interactions with solvent molecules and thermal energy would induce a dynamic puckering motion. utexas.edu Furthermore, the simulation would track the rotation around the single bond connecting the phenyl and oxetane rings, defining the conformational preferences of the molecule.

Analysis of the simulation trajectory would also provide detailed information on solvation. Radial distribution functions (RDFs) could be calculated to show the probability of finding solvent molecules around specific functional groups. It is expected that the polar acetyl group and the oxetane oxygen would form strong hydrogen bonds or dipole-dipole interactions with polar solvent molecules, which would significantly influence the compound's solubility and dynamic behavior.

Table 4: Hypothetical Key Observables from a 100 ns MD Simulation in Water

Observable Average Value / Description Significance
Oxetane Puckering Angle 15.5° ± 4.2° Demonstrates the non-planar, dynamic nature of the oxetane ring in solution.
C(acetyl)-C(phenyl)-C(oxetane)-O Dihedral Angle Bimodal distribution at 35° and -35° Indicates preferred rotational conformations of the phenyl ring relative to the substituents.
Water RDF around Carbonyl Oxygen First peak at 2.8 Å Strong hydrogen bonding interaction, indicating a well-solvated acetyl group.

Reactivity and Reaction Mechanism Investigations

Reactions of the Oxetane (B1205548) Ring System

The four-membered oxetane ring is characterized by significant ring strain, making it susceptible to various ring-opening reactions. researchgate.net This inherent reactivity is a key feature of the molecule's chemical profile.

The strained nature of the oxetane ring in "1-[4-(2-Methyloxetan-2-yl)phenyl]ethanone" allows for its cleavage under various conditions, including nucleophilic, electrophilic, and radical-induced pathways. magtech.com.cn

Nucleophilic Ring-Opening: Strong nucleophiles typically attack the less sterically hindered carbon of the oxetane ring. magtech.com.cn In the case of 2-substituted oxetanes, this would be the C4 position. However, the presence of the aryl group at C2 can influence the regioselectivity. The reaction of 2-methyleneoxetanes with nucleophiles at the C4 position leads to the formation of an enolate intermediate. nih.gov While not directly applicable to the saturated ring in the title compound, this illustrates the reactivity of the C4 position. In general, nucleophilic ring-opening of unsymmetrically substituted oxetanes is a major class of reactions they undergo. magtech.com.cn

Electrophilic and Acid-Catalyzed Ring-Opening: In the presence of acids, the oxygen atom of the oxetane ring can be protonated, activating the ring for attack by weak nucleophiles. This attack often occurs at the more substituted carbon atom (C2 in this case) due to the stabilization of the resulting partial positive charge by the adjacent methyl and phenyl groups. magtech.com.cn Lewis acids can also catalyze ring-opening reactions, which tend to occur at the more sterically hindered oxygen-adjacent carbon. magtech.com.cn

Radical-Induced Ring-Opening: The oxetane ring can also be opened via radical pathways. For instance, the oxidation of 2-methyloxetane (B110119) can lead to the formation of 2-methyloxetanyl radicals. These radicals can undergo ring-opening to form carbon-centered radicals, which can then react further, for example, with oxygen. acs.org Computational studies on 2-methyloxetanylperoxy radicals show that ring-opening reactions of the corresponding Q̇OOH radicals can produce ketohydroperoxide species. acs.org

A summary of potential ring-opening pathways is presented below:

Reaction TypeInitiator/ReagentPrimary Site of AttackIntermediate/Product Type
Nucleophilic Strong Nucleophiles (e.g., organometallics, hydrides)Less substituted C (C4)Functionalized alcohols
Electrophilic/Acid-Catalyzed Brønsted or Lewis AcidsMore substituted C (C2)Diols, ethers, or other functionalized products
Radical Radical Initiators/OxidantsH-abstraction followed by ring cleavageCarbon-centered radicals, ketohydroperoxides

The reactivity of the oxetane ring is fundamentally linked to its inherent ring strain, which is a combination of angle strain and torsional strain. wikipedia.orglibretexts.org The bond angles in an unsubstituted oxetane ring are significantly deviated from the ideal tetrahedral angle of 109.5°, leading to this strain. acs.org

The substituents on the oxetane ring play a crucial role in modulating its stability and reactivity. acs.org The 2-methyl and 4-phenylacetyl groups in "this compound" have several effects:

Steric Effects: The substituents can sterically hinder the approach of reagents to certain positions on the ring. For instance, 3,3-disubstituted oxetanes are generally more stable because the substituents block the trajectory of external nucleophiles towards the C-O σ* antibonding orbital. nih.gov

Electronic Effects: The phenyl group at the C2 position can stabilize a partial positive charge that develops at this carbon during electrophilic or acid-catalyzed ring-opening reactions. Electron-withdrawing substituents on the aryl group can favor oxetane formation in certain synthetic routes, while electron-donating groups may promote side reactions. acs.org

Conformational Effects: Substituents influence the puckering of the oxetane ring, which can affect the accessibility of the oxygen lone pairs and the reactivity of the ring carbons. acs.org

The oxetane moiety can participate in photochemical reactions, most notably the Paternò–Büchi reaction, which is the [2+2] photocycloaddition of a carbonyl compound and an alkene to form an oxetane. wikipedia.orgorganic-chemistry.orgnih.gov While this is a method for oxetane synthesis, the reverse reaction, a photochemically induced cycloreversion, is also possible. The Paternò-Büchi reaction can be initiated by visible light and may involve diradical intermediates or photoinduced electron transfer. slideshare.netmdpi.com

The presence of the aromatic ketone in "this compound" introduces a chromophore that can absorb UV or visible light. Upon photoexcitation, the ketone can potentially interact with other molecules or undergo intramolecular reactions. While the Paternò-Büchi reaction itself is a formation method, the principles of photochemical reactivity of carbonyls and alkenes are relevant. researchgate.net The reaction of excited aromatic ketones with various heterocycles has been shown to yield oxetanes. researchgate.netscispace.com The mechanism can involve either singlet or triplet excited states of the carbonyl compound. researchgate.netresearchgate.net

Reactions of the Phenyl Ethanone (B97240) Moiety

The phenyl ethanone portion of the molecule offers a different set of reactive sites: the carbonyl group and the aromatic ring.

The carbonyl group of the ethanone moiety is electrophilic and can undergo nucleophilic addition reactions. The α-hydrogens on the methyl group are acidic and can be removed by a base to form an enolate, which is a key intermediate in various condensation reactions.

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of an alcohol after protonation.

Enolization: In the presence of a base, the ketone can be deprotonated at the α-carbon to form an enolate. The formation of the kinetic versus the thermodynamic enolate is dependent on the reaction conditions. vanderbilt.eduucsb.edu

Condensation Reactions: The enolate can act as a nucleophile in reactions such as the aldol (B89426) condensation. For example, acetophenone (B1666503) can undergo self-condensation or react with other carbonyl compounds in the presence of a base. researchgate.netrsc.org The reaction of 4-methyl acetophenone with aldehydes in the presence of a base is a known method for the synthesis of chalcones. researchgate.net

The phenyl ring is subject to substitution reactions, with the existing substituents directing the position of the incoming group.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings. However, it can occur if the ring is activated by strong electron-withdrawing groups, typically positioned ortho and/or para to a good leaving group. dalalinstitute.commasterorganicchemistry.comlibretexts.org The acetyl group in "this compound" is electron-withdrawing, which would make the ring more susceptible to nucleophilic attack compared to unsubstituted benzene (B151609). If a suitable leaving group were present on the ring, particularly at the ortho or para position relative to the acetyl group, nucleophilic aromatic substitution could be possible. libretexts.orgnih.gov The rate of NAS is often dependent on the stability of the intermediate Meisenheimer complex. libretexts.orgnih.gov

Interplay of Functional Groups and Remote Electronic Effects

The reactivity and reaction mechanisms of this compound are intricately governed by the electronic interplay between the oxetane ring and the phenyl ethanone system. This interaction is primarily mediated through inductive and resonance effects, which are transmitted through the molecular framework, influencing the electron density distribution and, consequently, the chemical behavior of the molecule. Furthermore, the specific three-dimensional arrangement of the atoms and orbitals gives rise to stereoelectronic effects that can play a crucial role in directing the outcomes of both intramolecular and intermolecular reactions.

Inductive and Resonance Effects of the Oxetane on the Phenyl Ethanone System

The 2-methyloxetan-2-yl substituent at the para position of the acetophenone core exerts a significant influence on the electronic properties of the entire molecule. This influence is a combination of both inductive and resonance effects, which can either be electron-donating or electron-withdrawing.

Inductive Effect (-I): The oxetane ring, containing an electronegative oxygen atom, exhibits a net electron-withdrawing inductive effect (-I). nih.gov This effect is propagated through the sigma (σ) bonds of the molecule. The oxygen atom pulls electron density away from the adjacent carbon atoms of the oxetane ring. This electron withdrawal is then transmitted to the phenyl ring, leading to a decrease in the electron density of the aromatic system. The quaternary carbon atom connecting the oxetane and the phenyl ring further influences this electronic push and pull. This inductive withdrawal of electron density deactivates the phenyl ring, making it less susceptible to electrophilic aromatic substitution reactions compared to unsubstituted acetophenone. vedantu.comlibretexts.org

Resonance Effect (+R): While the primary electronic contribution of the oxetane ring is inductive, a potential, albeit weaker, resonance effect can also be considered. The oxygen atom of the oxetane possesses lone pairs of electrons that could, in principle, be delocalized into the π-system of the phenyl ring. However, due to the saturated sp³-hybridized nature of the oxetane ring, direct conjugation with the aromatic system is not possible. Therefore, any resonance contribution is likely to be minimal and indirect, possibly through hyperconjugation involving the C-C bonds of the oxetane ring.

The dominant electron-withdrawing nature of the 2-methyloxetan-2-yl group has a pronounced effect on the reactivity of the acetyl group. The decreased electron density on the phenyl ring is relayed to the carbonyl carbon of the ethanone moiety, making it more electrophilic. This increased electrophilicity enhances the susceptibility of the carbonyl group to nucleophilic attack.

EffectDescriptionImpact on Phenyl Ethanone System
Inductive Effect (-I) Withdrawal of electron density through σ-bonds by the electronegative oxygen atom of the oxetane ring.Deactivates the phenyl ring towards electrophilic substitution and increases the electrophilicity of the carbonyl carbon.
Resonance Effect (+R) Potential donation of electron density from the oxygen lone pairs into the π-system of the phenyl ring.Generally considered weak to negligible due to the lack of direct conjugation.

This table is based on established principles of physical organic chemistry.

Stereoelectronic Effects in Intra- and Intermolecular Reactions

Stereoelectronic effects are orbital-based interactions that dictate the preferred geometry of transition states and, consequently, the outcome of chemical reactions. wikipedia.org In this compound, the fixed orientation of the oxetane ring relative to the phenyl group can lead to specific stereoelectronic effects that influence its reactivity.

Intramolecular Reactions: In potential intramolecular reactions, such as cyclizations or rearrangements, the spatial arrangement of the oxetane's orbitals relative to the phenyl ethanone system is critical. For instance, any reaction involving the acetyl group that proceeds through a transition state where orbital overlap with the oxetane ring is possible will be subject to stereoelectronic control. The puckered nature of the oxetane ring and the rotational barrier around the C-C bond connecting it to the phenyl ring will determine the accessibility of conformations required for specific orbital alignments. acs.org

Intermolecular Reactions: In intermolecular reactions, the 2-methyloxetan-2-yl group can exert stereoelectronic effects by influencing the trajectory of an approaching reagent. The steric bulk of the substituent will play a role, but more subtle orbital interactions can also be significant. For example, in a nucleophilic attack on the carbonyl carbon, the orientation of the incoming nucleophile might be influenced by the electronic environment created by the oxetane's oxygen lone pairs. The ability of the oxetane oxygen to act as a hydrogen bond acceptor could also pre-organize reactants in a transition state, leading to specific stereochemical outcomes. mdpi.com

The interplay of through-bond and through-space interactions is also a key consideration. researchgate.net Through-bond effects are transmitted via the covalent bonding network, as discussed with inductive effects. Through-space interactions, on the other hand, occur between non-bonded atoms and can be significant if the reacting centers are held in close proximity by the molecular conformation. The rigid structure imparted by the oxetane ring could facilitate such through-space interactions, influencing the reactivity of the acetyl group.

Type of ReactionPotential Stereoelectronic Influence
Intramolecular The fixed conformation of the oxetane ring can pre-organize the molecule for specific cyclization or rearrangement pathways by favoring optimal orbital overlap in the transition state.
Intermolecular The electronic and steric profile of the 2-methyloxetan-2-yl group can direct the approach of external reagents to the carbonyl group, potentially leading to diastereoselective or enantioselective transformations.

This table is based on established principles of stereoelectronic theory.

Derivatization and Analogue Synthesis for Structure Reactivity Correlation

Chemical Modifications of the Oxetane (B1205548) Ring System

The oxetane ring is a key structural motif, often employed in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl groups, contributing favorably to properties like metabolic stability and aqueous solubility. acs.orgnih.gov Its modification is a critical aspect of analogue synthesis.

Functionalization at the 2-Methyl Position

Direct functionalization of the 2-methyl group on the pre-formed 1-[4-(2-Methyloxetan-2-yl)phenyl]ethanone scaffold presents a synthetic challenge due to the relative inertness of the C(sp³)–H bonds. However, strategies analogous to those used for other activated methyl groups on heterocyclic systems can be proposed. One potential route involves radical-mediated halogenation, which could selectively introduce a bromine or chlorine atom. This halogenated intermediate would then serve as a versatile handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups such as azides, cyanides, or small alkoxy moieties.

Another approach involves deprotonation to form a carbanion, followed by reaction with an electrophile. This typically requires a strong base and careful control of reaction conditions to avoid competing reactions. While direct evidence for this transformation on the 2-methyl-2-aryloxetane system is limited, related C(sp³)–H functionalization reactions on 2-methyl azaarenes have been successfully demonstrated, providing a basis for exploration. researchgate.net

Stereochemical Transformations of the Oxetane Moiety

The 2-position of the oxetane ring in the parent compound is a stereocenter. Investigating the impact of its absolute configuration on biological activity is a crucial aspect of SRR studies. Rather than modifying the stereochemistry of the pre-formed racemic compound, a more efficient approach is the enantioselective synthesis of the oxetane ring.

One established method involves the asymmetric reduction of a β-halo ketone precursor, followed by a base-mediated intramolecular Williamson ether cyclization. acs.org For instance, the enantioselective reduction of a precursor like 1-chloro-3-(4-acetylphenyl)butan-2-one using a chiral reducing agent, such as a borohydride modified with a chiral ligand, can yield an enantioenriched chlorohydrin. Subsequent treatment with a base like potassium hydroxide would induce ring closure to form the desired (R)- or (S)-enantiomer of this compound with high enantiomeric excess. acs.org This strategy allows for the separate synthesis and evaluation of each enantiomer, providing clear insight into stereochemical preferences for biological targets.

Chemical Modifications of the Phenyl Ring

Altering the substitution pattern of the central phenyl ring is a classic strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and potential interactions with biological targets.

Introduction of Substituents via Directed Aromatic Functionalization

The oxetane moiety can act as an effective ortho-directing group in electrophilic substitution reactions, specifically through directed ortho-metalation (DoM). Treatment of a 2-aryloxetane with a strong organolithium base, such as sec-butyllithium (sBuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), results in regioselective deprotonation at the position ortho to the oxetane ring. acs.org The resulting aryllithium intermediate can be quenched with a wide array of electrophiles to introduce diverse functional groups. This method provides a powerful tool for generating analogues with substituents specifically at the C-3 position of the phenyl ring.

ElectrophileReagent ExampleResulting Substituent
AldehydeBenzaldehydeHydroxymethylphenyl
KetoneAcetone (B3395972)(2-Hydroxypropan-2-yl)
Silyl HalideTrimethylsilyl chlorideTrimethylsilyl
Stannyl HalideTributyltin chlorideTributylstannyl
IodineIodine (I₂)Iodo
DisulfideDiphenyl disulfidePhenylthio

Table 1: Examples of Electrophiles for Directed ortho-Metalation of 2-Aryloxetanes. acs.org

This strategy allows for the late-stage functionalization of the core scaffold, enabling the synthesis of a targeted library of analogues for detailed SRR analysis.

Cross-Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation. To utilize this chemistry, a halogenated precursor, such as 1-[4-(2-methyloxetan-2-yl)-3-bromophenyl]ethanone, is required. This intermediate can be synthesized and subsequently used in various cross-coupling reactions.

The Suzuki-Miyaura coupling is particularly effective for this purpose, reacting the aryl bromide with a wide range of boronic acids or boronic esters in the presence of a palladium catalyst and a base. nih.govnih.govlibretexts.org This reaction can introduce substituted aryl, heteroaryl, or vinyl groups. Similarly, Sonogashira coupling can be employed to install alkyne moieties, while Buchwald-Hartwig amination can be used to introduce substituted amines. nih.gov Nickel-mediated Suzuki couplings have also been reported as an efficient method for coupling aryl halides with oxetane-containing building blocks. nih.gov

Coupling ReactionCoupling PartnerCatalyst/Base ExampleResulting Moiety
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ / K₂CO₃Biphenyl (B1667301)
Suzuki-Miyaura3-Pyridylboronic acidPd(OAc)₂ / SPhos / K₃PO₄Pyridylphenyl
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃NPhenylethynyl
Buchwald-HartwigMorpholinePd₂(dba)₃ / BINAP / NaOtBuMorpholinyl

Table 2: Representative Cross-Coupling Reactions for Aryl Substitution.

Chemical Modifications of the Ethanone (B97240) Group

The ethanone group offers a rich platform for derivatization due to the reactivity of the carbonyl group and the adjacent α-methyl protons. These modifications can profoundly alter the compound's polarity, hydrogen bonding capacity, and steric profile.

Common derivatizations include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This introduces a hydroxyl group, a hydrogen bond donor/acceptor, and a new stereocenter.

Condensation Reactions: The carbonyl can undergo condensation with hydroxylamine to form an oxime or with hydrazine derivatives to form hydrazones. nih.govmdpi.com These modifications are useful for probing interactions in a receptor pocket.

Alpha-Functionalization: The α-methyl group can be halogenated under acidic conditions (e.g., using Br₂ in acetic acid) to yield an α-bromo ketone. This intermediate is a potent electrophile, allowing for subsequent substitution with various nucleophiles to introduce diverse functionalities adjacent to the carbonyl.

Conversion to Alkynes: The ketone can be converted into a terminal alkyne through various multi-step sequences, such as the Corey-Fuchs or Seyferth-Gilbert homologation. This transformation replaces the carbonyl with a linear, rigid alkyne linker.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond, allowing for the introduction of various substituted vinyl groups.

These modifications of the ethanone moiety are crucial for exploring the steric and electronic requirements of the binding site and for fine-tuning the pharmacokinetic properties of the molecule. nih.gov

Reductions to Alcohol Derivatives and Subsequent Transformations

The reduction of the ketone functionality in this compound to a secondary alcohol is a pivotal first step in creating a diverse array of derivatives. This transformation not only alters the electronic and steric properties of the molecule but also introduces a new reactive center for further chemical modifications.

The reduction of the carbonyl group can be accomplished through several well-established synthetic methods. Catalytic hydrogenation, employing catalysts such as platinum, palladium, or nickel, is a common approach for the reduction of aldehydes and ketones to their corresponding alcohols. Alternatively, chemical reduction using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) offers a versatile and efficient means to achieve this conversion. Aldehydes typically yield primary alcohols, while ketones, such as this compound, are converted to secondary alcohols.

The resulting secondary alcohol, 1-[4-(2-methyloxetan-2-yl)phenyl]ethanol, serves as a versatile intermediate for a variety of subsequent transformations. These reactions allow for the introduction of a wide range of functional groups, enabling a thorough investigation of the structure-reactivity landscape. Common transformations of the newly formed hydroxyl group include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This allows for the introduction of various acyl groups, modulating lipophilicity and steric bulk.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) and subsequently displaced by a variety of nucleophiles to introduce functionalities such as azides, nitriles, or halides.

Table 1: Representative Transformations of 1-[4-(2-Methyloxetan-2-yl)phenyl]ethanol
ReactantReagents and ConditionsProductTransformation Type
1-[4-(2-Methyloxetan-2-yl)phenyl]ethanolAcetic anhydride (B1165640), pyridine1-[4-(2-Methyloxetan-2-yl)phenyl]ethyl acetateEsterification
1-[4-(2-Methyloxetan-2-yl)phenyl]ethanolSodium hydride, then methyl iodide1-methoxy-1-[4-(2-methyloxetan-2-yl)phenyl]ethaneEtherification
1-[4-(2-Methyloxetan-2-yl)phenyl]ethanol1. p-Toluenesulfonyl chloride, pyridine 2. Sodium azide1-azido-1-[4-(2-methyloxetan-2-yl)phenyl]ethaneNucleophilic Substitution

Reactions at the α-Carbon of the Ketone

The α-carbon of the ketone in this compound is another key site for derivatization. The protons on this carbon are acidic and can be removed by a base to form a nucleophilic enolate intermediate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the α-position.

Common reactions at the α-carbon of acetophenones include:

Halogenation: In the presence of an acid or base catalyst, acetophenones can be halogenated at the α-position with chlorine, bromine, or iodine. This reaction proceeds through an enol or enolate intermediate.

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. This allows for the introduction of various alkyl chains at the α-position.

Aldol (B89426) Condensation: The enolate can act as a nucleophile and attack the carbonyl carbon of another aldehyde or ketone molecule, forming a β-hydroxy ketone.

The electronic nature of the substituent on the aromatic ring can influence the acidity of the α-protons. Electron-withdrawing groups generally increase the acidity, while electron-donating groups decrease it. The bulky 2-methyloxetan-2-yl group at the para position may exert a modest electronic effect and some steric hindrance, potentially influencing the rate and outcome of these reactions.

Table 2: Illustrative Reactions at the α-Carbon of this compound
ReactantReagents and ConditionsProductReaction Type
This compoundBromine, acetic acid2-Bromo-1-[4-(2-methyloxetan-2-yl)phenyl]ethanoneα-Halogenation
This compoundSodium hydride, then methyl iodide1-[4-(2-Methyloxetan-2-yl)phenyl]propan-1-oneα-Alkylation
This compoundBenzaldehyde, sodium hydroxide3-Hydroxy-1-[4-(2-methyloxetan-2-yl)phenyl]-3-phenylpropan-1-oneAldol Condensation

Synthesis of Structural Analogues for Elucidating Structure-Reactivity Relationships

Modification of the Oxetane Ring: The 2-methyloxetane (B110119) moiety can be replaced with other cyclic or acyclic ether functionalities to probe the importance of the ring size, strain, and the presence of the methyl group. For instance, analogues with a 3-methyloxetane, a tetrahydrofuran, or a simple alkoxy group could be synthesized.

Variation of the Phenyl Ring Substitution Pattern: The 2-methyloxetan-2-yl group can be moved from the para position to the meta or ortho positions to investigate the impact of substituent placement on reactivity.

Introduction of Additional Substituents on the Phenyl Ring: The effect of other functional groups on the phenyl ring can be explored by introducing electron-donating or electron-withdrawing groups. This can provide insights into the electronic requirements for optimal activity.

Alteration of the Ketone Side Chain: The methyl group of the ethanone moiety can be replaced with other alkyl or aryl groups to assess the influence of steric and electronic factors at this position.

The synthesis of these analogues often involves multi-step sequences, starting from appropriately substituted benzene (B151609) derivatives. For example, Friedel-Crafts acylation of a phenyl-substituted oxetane precursor would be a common strategy to introduce the ethanone moiety. The biological and chemical reactivity of each synthesized analogue would then be evaluated and compared to the parent compound, this compound, to build a comprehensive understanding of the structure-reactivity relationship.

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Applications in Advanced Chemical Synthesis and Materials Science

Exploration of Photochemical and Photophysical Properties for Material Applications

Investigation of Photoinduced Reactions and Photostability

There is currently no available scientific literature detailing the investigation of photoinduced reactions or the photostability of 1-[4-(2-Methyloxetan-2-yl)phenyl]ethanone.

Luminescence and Fluorescence Properties for Sensing or Imaging

There is currently no available scientific literature detailing the luminescence or fluorescence properties of this compound or its potential applications in sensing or imaging.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a major driver in modern organic synthesis. Future research will likely focus on developing novel and sustainable methods for the synthesis of 1-[4-(2-Methyloxetan-2-yl)phenyl]ethanone, moving away from traditional multi-step procedures that may involve hazardous reagents and generate significant waste.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. The application of microwave irradiation to key bond-forming reactions, such as Friedel-Crafts acylation, could provide a more efficient route to the ethanone (B97240) moiety. beilstein-journals.org

Green Solvents and Catalysts: Research into replacing conventional volatile organic solvents with greener alternatives like ionic liquids or supercritical fluids is ongoing. beilstein-journals.org Furthermore, the use of reusable solid acid catalysts or metal triflates could replace less environmentally friendly catalysts, offering easier separation and recycling. beilstein-journals.org

One-Pot Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. A future goal would be to construct the core structure of this compound through such a streamlined process.

MethodologyTraditional ApproachSustainable Future Approach
Energy Source Conventional heating (oil bath)Microwave irradiation
Catalyst Stoichiometric Lewis acids (e.g., AlCl₃)Reusable solid acids, metal triflates
Solvent Chlorinated solvents (e.g., DCM)Ionic liquids, supercritical CO₂
Process Multi-step with intermediate isolationOne-pot or tandem reactions

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream through a network of tubes or microreactors, offers significant advantages over traditional batch processing. researchgate.netmdpi.com For the synthesis of oxetane-containing compounds, which can involve reactive intermediates or exothermic steps, flow chemistry provides superior control over reaction parameters. researchgate.net

Future research will likely involve:

Enhanced Safety and Control: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, mitigating risks associated with highly exothermic reactions. uc.pt This is particularly relevant for reactions involving the strained oxetane (B1205548) ring.

Scalability and Reproducibility: Translating a synthesis from the lab to industrial production is often challenging. Flow chemistry simplifies this process, as scaling up involves running the system for longer periods rather than using larger, potentially hazardous reactors. uc.pt

Automated Optimization: Integrating flow reactors with automated systems and machine learning algorithms can allow for rapid optimization of reaction conditions (temperature, pressure, residence time, stoichiometry) to maximize yield and minimize byproducts. A mild and sustainable synthesis of 2,2-disubstituted oxetanes has been demonstrated using a flow microreactor system, highlighting the potential for this technology. researchgate.net

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize complex chemical transformations, a deep understanding of reaction kinetics and mechanisms is essential. The development of advanced, in-line spectroscopic probes allows for real-time monitoring of reactions as they occur within the reactor.

Emerging trends in this area include:

Process Analytical Technology (PAT): Integrating techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy directly into a reaction setup (batch or flow) provides continuous data on the concentration of reactants, intermediates, and products. mdpi.com

Kinetic and Mechanistic Insights: Real-time data allows chemists to build accurate kinetic models of the synthesis of this compound. This information is invaluable for identifying reaction bottlenecks, detecting unstable intermediates, and optimizing conditions to improve efficiency and selectivity.

Quality Control: Continuous monitoring ensures that the reaction is proceeding as expected and that the final product meets the required quality specifications, leading to higher consistency and reduced batch-to-batch variability.

Computational Design and Predictive Modeling for New Oxetane Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov For this compound, computational modeling can accelerate the discovery of new derivatives with desired properties.

Future research directions will focus on:

Structure-Activity Relationship (SAR) Studies: By computationally modeling the interaction of various derivatives with biological targets, researchers can predict their potential efficacy. This can guide the synthesis of new compounds with improved activity. researchgate.netmdpi.com

ADMET Prediction: Predictive models can estimate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives early in the design phase, reducing the likelihood of late-stage failures in drug development.

Reaction Modeling: Quantum mechanical calculations can be used to model reaction pathways, predict the feasibility of novel synthetic routes, and understand the mechanisms of catalytic cycles, aiding in the development of more efficient syntheses.

Computational ToolApplication for Oxetane DerivativesPotential Outcome
Molecular Docking Simulating the binding of derivatives to protein targetsIdentification of potential drug candidates
QSAR Modeling Correlating chemical structure with biological activityGuiding the design of more potent compounds
DFT Calculations Modeling reaction pathways and transition statesOptimizing synthetic routes and catalyst selection

Exploration of New Catalytic Systems for Chemoselective Transformations

The presence of multiple functional groups in this compound (the ketone, the oxetane, and the aromatic ring) presents a challenge for chemical transformations. Developing new catalytic systems that can selectively target one group while leaving the others intact is a key area for future research.

Areas of exploration include:

Transition Metal Catalysis: The use of palladium, rhodium, or copper catalysts for cross-coupling reactions could enable the selective functionalization of the aromatic ring. chemicalbook.com

Organocatalysis: Metal-free organocatalysts offer a sustainable alternative for various transformations, potentially enabling selective reactions on the ketone or the carbon atoms adjacent to it.

Photoredox Catalysis: Using visible light to drive chemical reactions, photoredox catalysis opens up new avenues for mild and selective transformations that are often not possible with traditional thermal methods. This could be particularly useful for functionalizing the molecule under gentle conditions that preserve the strained oxetane ring.

Potential for Sustainable and Bio-Inspired Chemical Processes

Nature provides a rich source of inspiration for developing sustainable chemical processes. nih.gov Future research may explore bio-inspired and biocatalytic approaches for the synthesis and transformation of this compound.

Promising avenues include:

Biocatalysis: The use of enzymes (e.g., ketoreductases, lipases) could allow for highly selective and environmentally friendly transformations, such as the stereoselective reduction of the ketone group.

Biomimetic Chemistry: Designing synthetic catalysts that mimic the active sites of enzymes could lead to new catalysts with high efficiency and selectivity for transforming oxetane-containing molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-[4-(2-Methyloxetan-2-yl)phenyl]ethanone in a laboratory setting?

  • Methodology :

  • Step 1 : Prepare the oxetane ring precursor (2-methyloxetane) via ring-closing reactions, such as the nucleophilic substitution of a brominated diol intermediate under basic conditions.
  • Step 2 : Functionalize the phenyl ring using Friedel-Crafts acylation. React 4-(2-methyloxetan-2-yl)benzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
  • Step 3 : Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC or GC-MS .
    • Key Considerations : Optimize reaction temperature (typically 0–25°C) to avoid oxetane ring opening.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the acetyl group (δ ~2.6 ppm for CH₃, ~207 ppm for carbonyl carbon) and oxetane protons (δ ~4.5–5.5 ppm for strained C-O-C) .
  • X-ray Crystallography : Resolve the 3D structure to verify steric effects of the methyloxetane substituent (e.g., dihedral angles between the phenyl and oxetane groups) .
  • Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict electronic properties (HOMO-LUMO gaps, electrostatic potential maps) .

Q. What safety protocols should be followed when handling this compound?

  • Safety Guidelines :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent degradation.
  • Disposal : Neutralize waste with a 10% sodium bicarbonate solution before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can catalytic hydrodeoxygenation (HDO) be applied to modify this compound for alkyl phenol synthesis?

  • Experimental Design :

  • Catalyst : Use bimetallic Fe25Ru75@SILP catalysts under H₂ pressure (10–30 bar) at 150–200°C to selectively cleave the acetyl group’s C=O bond .
  • Monitoring : Track reaction progress via in-situ FTIR to detect intermediates (e.g., enolates).
  • Optimization : Adjust H₂ partial pressure and catalyst loading to minimize over-reduction of the oxetane ring.

Q. What strategies resolve discrepancies in reported physical properties (e.g., melting point, solubility)?

  • Data Validation :

  • Cross-Reference : Compare experimental data (e.g., DSC for melting point) with computational predictions (COSMO-RS for solubility) .
  • Reproducibility : Replicate synthesis and characterization under controlled conditions (e.g., humidity <30%, inert atmosphere).
  • Database Alignment : Validate spectral data against NIST Chemistry WebBook entries for analogous acetophenone derivatives .

Q. How does the methyloxetane substituent influence reactivity in photopolymerization applications?

  • Mechanistic Study :

  • Photoinitiation : Test the compound as a Norrish Type I photoinitiator under UV light (λ = 254 nm). Monitor radical generation via ESR spectroscopy.
  • Kinetics : Compare polymerization rates (e.g., acrylate monomers) with non-oxetane analogs to assess steric/electronic effects .

Contradictory Data Analysis

  • Molecular Formula Conflicts : lists the compound under C₁₀H₁₁BrO, but this likely refers to a brominated analog. The correct formula for this compound is C₁₂H₁₄O₂ (derived from oxetane C₄H₇O + phenylacetyl C₈H₇O). Verify via high-resolution mass spectrometry (HRMS) .

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